1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester
Overview
Description
Scientific Research Applications
Novel Synthesis and Derivatives
- The synthesis of new derivatives bearing various functional groups from related isothiazolo compounds demonstrates significant chemical versatility and potential for creating novel molecules with tailored properties for further research and applications in medicinal chemistry and materials science (Chang, Cho, & Kim, 2003).
Photodynamic Therapy
- Research into azaphthalocyanines derived from similar structures to the queried compound showed that modifications in the peripheral substituents can influence singlet oxygen production, a crucial factor in the efficacy of photodynamic therapy for treating cancers (Musil, Zimcik, Miletin, Kopecky, Link, Petrik, & Schwarz, 2006).
Heterocyclic Chemistry
- The development of heterocyclic compounds, such as the ones derived from reactions involving similar isothiazolo compounds, highlights the compound's utility in generating novel molecular frameworks. These frameworks have potential applications in drug discovery, material science, and as tools for biological research (Shutalev, Fesenko, Cheshkov, & Goliguzov, 2008).
Organic Chemistry and Synthetic Applications
- The compound's related structures have been utilized in exploring synthetic pathways, showcasing its relevance in constructing complex organic molecules. Such molecules can serve as key intermediates in pharmaceuticals, agrochemicals, and organic materials (Jangili & Das, 2016).
Molecular Design and Drug Discovery
- The synthesis of derivatives and analogs based on the queried compound's core structure is a testament to its significance in molecular design. These efforts can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles (Vorona, Veinberg, Shestakova, Kaņepe, Potorochina, Dikovskaya, Bokaldere, Petrova, Liepinsh, & Lukevics, 2007).
properties
IUPAC Name |
tert-butyl 1,1-dioxo-2,3,3a,4,5,7,8,8a-octahydro-[1,2]thiazolo[4,5-d]azepine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-6-4-9-8-13-19(16,17)10(9)5-7-14/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBWLMPIZPKXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNS(=O)(=O)C2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester | |
CAS RN |
1251003-16-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251003-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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